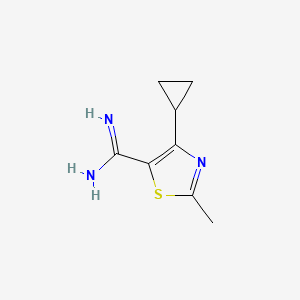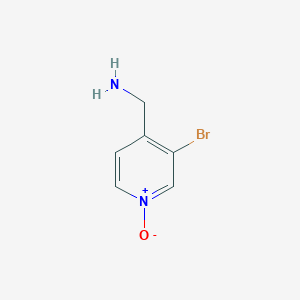
4-(Aminomethyl)-3-bromopyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-bromopyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position and a bromine atom at the 3-position, with an additional N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-bromopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the bromination of 4-(Aminomethyl)pyridine followed by oxidation to introduce the N-oxide group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step can be performed using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-bromopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form higher oxidation states.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Aminomethyl)-3-bromopyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-bromopyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Lacks the bromine and N-oxide groups, used as a potassium channel blocker.
3-Bromopyridine: Lacks the aminomethyl and N-oxide groups, used in cross-coupling reactions.
Pyridine N-oxide: Lacks the aminomethyl and bromine groups, used as an oxidizing agent.
Uniqueness
4-(Aminomethyl)-3-bromopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the N-oxide group enhances its redox properties, while the bromine atom allows for versatile substitution reactions. The aminomethyl group provides additional sites for interaction with biological targets, making it a valuable compound for medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(3-bromo-1-oxidopyridin-1-ium-4-yl)methanamine |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-9(10)2-1-5(6)3-8/h1-2,4H,3,8H2 |
InChI Key |
STNIJESQRUJITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1CN)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


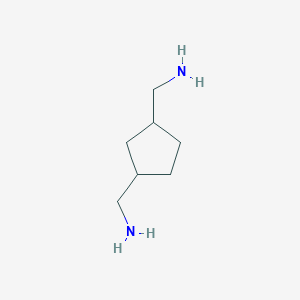

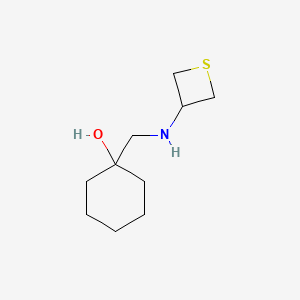
![(5-Oxaspiro[3.5]nonan-8-yl)methanamine](/img/structure/B12977612.png)
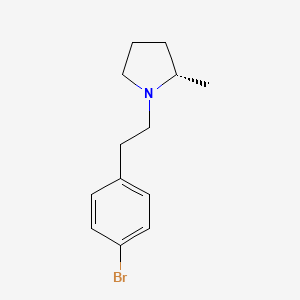
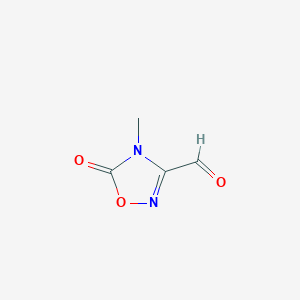
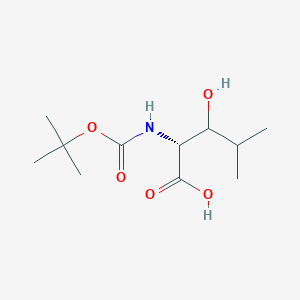
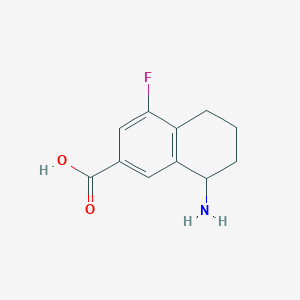
![Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12977636.png)


![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
